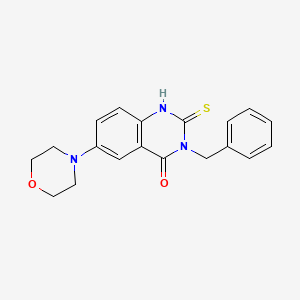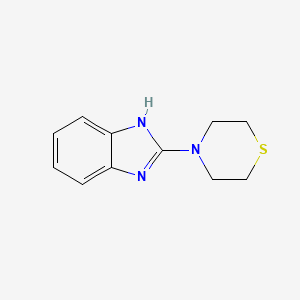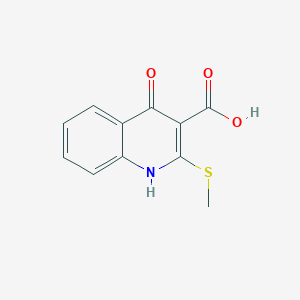
3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (3-BMSQT) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the quinazolinone class of compounds and is composed of a benzyl group, two sulfanylidene groups, and a tetrahydroquinazolinone ring. 3-BMSQT has been shown to have a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, it has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
作用机制
The exact mechanism of action of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to be responsible for its potential therapeutic effects. In addition, it is believed to act as an antioxidant, which may explain its potential anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one have been studied extensively. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties, and has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, it has been shown to have antioxidant, anti-apoptotic, and anti-tumorigenic effects. It has also been studied for its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders.
实验室实验的优点和局限性
The advantages of using 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in laboratory experiments include its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble, which can limit its use in certain experiments. Additionally, its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments using it.
未来方向
The potential applications of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are vast and there are many potential future directions for its use. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, further research into its antioxidant, anti-apoptotic, and anti-tumorigenic effects is warranted. Finally, further research into its potential use as a platform for the development of new drugs is also needed.
合成方法
The synthesis of 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied extensively and there are several methods for its preparation. The most common method involves the condensation of benzaldehyde, morpholine, and sulfur dioxide in the presence of an acid catalyst. The reaction is carried out at room temperature and yields 3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in high yields. Other methods involve the use of catalysts such as palladium, ruthenium, and copper, as well as the use of microwave irradiation.
科学研究应用
3-benzyl-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties, and has been studied for its potential use in cancer therapy and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, it has been studied for its potential use in the development of drugs for the treatment of diabetes, obesity, and other metabolic disorders.
属性
IUPAC Name |
3-benzyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18-16-12-15(21-8-10-24-11-9-21)6-7-17(16)20-19(25)22(18)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPHNCYULZUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582784.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582797.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582798.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6582810.png)

![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)
![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)

![ethyl 4-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B6582861.png)
![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)